Formoterol hemifumarate

Übersicht

Beschreibung

YM 08316, auch bekannt als Formoterolfumarat, ist ein potenter, selektiver und lang wirkender Beta-2-Adrenozeptor-Agonist. Es wird hauptsächlich zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt. Diese Verbindung wirkt auf die glatte Bronchialmuskulatur, um die Atemwege zu erweitern und zu entspannen, wodurch die Symptome im Zusammenhang mit diesen Atemwegserkrankungen gelindert werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Formoterolfumarat umfasst mehrere Schritte, beginnend mit den entsprechenden aromatischen Vorstufen. Zu den wichtigsten Schritten gehören die Bildung der Formamidgruppe und die anschließende Kupplung mit Fumarsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Formoterolfumarat folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und umfasst häufig fortschrittliche Techniken wie Kristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of formoterol fumarate involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the formation of the formamide group and the subsequent coupling with fumaric acid. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of formoterol fumarate follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques like crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Formoterolfumarat durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Verschiedene Substitutionsreaktionen können durchgeführt werden, um verschiedene funktionelle Gruppen in das Molekül einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion deoxygenierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Chronic Obstructive Pulmonary Disease (COPD)

- Formoterol hemifumarate is commonly prescribed for COPD management. It helps alleviate symptoms such as dyspnea and improves lung function, significantly reducing the frequency of exacerbations .

- Clinical studies indicate that formoterol is effective as a monotherapy or in combination with inhaled corticosteroids or long-acting muscarinic antagonists (LAMAs) .

-

Asthma Management

- In asthma patients, formoterol is utilized both as a reliever and a maintenance medication. Its rapid action helps control acute symptoms while its long-lasting effects provide sustained relief .

- It is often combined with corticosteroids like budesonide or mometasone furoate for enhanced efficacy in controlling inflammation and bronchoconstriction .

- Exercise-Induced Bronchospasm

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed following inhalation with peak plasma concentrations reached within 30 minutes.

- Half-Life : Approximately 10 hours, allowing for twice-daily dosing.

- Elimination : Primarily excreted unchanged in urine, with minimal systemic exposure following therapeutic doses .

Case Study 1: COPD Management

A study evaluated the efficacy of formoterol in a cohort of patients with moderate to severe COPD. Patients experienced significant improvements in forced expiratory volume (FEV1) and reported reduced symptoms of breathlessness after initiating treatment with formoterol, either alone or in combination therapy. The adverse effects were minimal and comparable to placebo .

Case Study 2: Asthma Control

In a clinical trial involving asthmatic patients, formoterol was administered alongside beclomethasone dipropionate. The results indicated improved asthma control scores and a reduction in nighttime awakenings due to asthma symptoms. The combination therapy was well tolerated, with no significant increase in adverse events compared to monotherapy .

Case Study 3: Psychological Effects

A notable case highlighted potential psychological effects associated with long-term use of formoterol. A patient with COPD developed depressive symptoms attributed to prolonged inhaler use containing formoterol and budesonide. This case underscores the need for monitoring psychological well-being in patients receiving long-term bronchodilator therapy .

Summary Table of Clinical Applications

| Application | Description | Key Findings |

|---|---|---|

| Chronic Obstructive Pulmonary Disease | Long-term management of airflow obstruction | Significant symptom relief and improved lung function |

| Asthma | Relief of acute symptoms and maintenance therapy | Enhanced control over asthma symptoms |

| Exercise-Induced Bronchospasm | Prevention of bronchospasm during physical activity | Effective prophylaxis for athletes |

Wirkmechanismus

Formoterol fumarate exerts its effects by binding to beta-2 adrenoceptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby dilating the airways and improving airflow .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Salbutamol: Ein weiterer Beta-2-Adrenozeptor-Agonist, der zur Behandlung von Asthma eingesetzt wird.

Salmeterol: Ein lang wirkender Beta-2-Agonist mit einem ähnlichen Wirkmechanismus.

Terbutalin: Ein Beta-2-Agonist, der für ähnliche therapeutische Zwecke verwendet wird.

Einzigartigkeit

Formoterolfumarat ist einzigartig aufgrund seines schnellen Wirkungseintritts in Kombination mit einer langen Wirkdauer. Dies macht es sowohl für die akute Linderung als auch für die Langzeitbehandlung von Asthma und COPD geeignet und bietet einen signifikanten klinischen Vorteil gegenüber anderen Beta-2-Agonisten .

Biologische Aktivität

Formoterol hemifumarate is a potent and selective long-acting β2-adrenoceptor agonist, primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms, clinical implications, and comparative effectiveness with other bronchodilators.

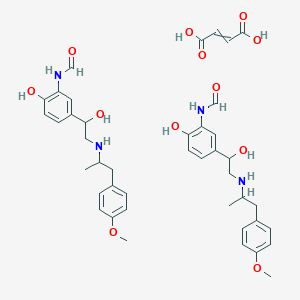

Chemical Structure:

- Chemical Name: (±)-(R,R)-N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide hemifumarate

- Molecular Formula: C19H24N2O4 • ½ C4H4O4

- Molecular Weight: 402.5 g/mol

This compound exhibits a 330-fold selectivity for β2 over β1 adrenergic receptors, with pK_d values of 8.12 and 5.58, respectively . This selectivity is crucial as it minimizes cardiac side effects commonly associated with non-selective β-agonists. The compound works by binding to β2 receptors on bronchial smooth muscle, stimulating intracellular adenylyl cyclase, which increases cyclic AMP (cAMP) levels. The elevation of cAMP leads to relaxation of smooth muscle and dilation of airways, thereby facilitating improved airflow in patients with obstructive airway diseases .

Biological Activity

This compound has been shown to possess significant bronchodilatory effects:

- Potency: It is approximately 100-fold more potent than salbutamol in terms of relaxing bronchial tissues .

- Duration of Action: The drug offers a rapid onset of action (within 2-3 minutes) and a prolonged duration (up to 12 hours) . This makes it suitable for both rescue and maintenance therapy in asthma management.

Comparative Effectiveness

In clinical studies, formoterol has demonstrated efficacy comparable to salbutamol in improving forced expiratory volume in one second (FEV1), indicating its effectiveness across all levels of the bronchial tree .

Table: Comparative Potency and Duration of Action

| Drug | Potency (pD₂) | Duration of Action | Onset Time |

|---|---|---|---|

| Formoterol | 9.29 | Up to 12 hours | 2-3 minutes |

| Salbutamol | - | 4-6 hours | 5-15 minutes |

Clinical Studies and Findings

Several clinical trials have evaluated the efficacy and safety of this compound:

- Budesonide/Formoterol Combination Therapy:

- Real-world Use:

-

Isomeric Activity:

- Research indicates that the (R,R)-isomer of formoterol binds significantly more effectively to the β2 receptor than the (S,S)-isomer, which may have antagonistic effects on bronchial dilation . This differential activity underscores the importance of using the correct isomer for therapeutic efficacy.

Safety Profile

While formoterol is effective, its use as monotherapy without inhaled corticosteroids is cautioned against due to potential risks associated with asthma-related deaths . The safety profile appears favorable when used in conjunction with corticosteroids, reducing exacerbation rates significantly.

Eigenschaften

IUPAC Name |

but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRNDARFFFHCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43229-80-7 | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.